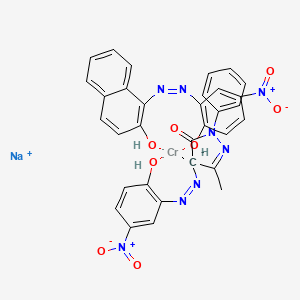
1-(4-Indanyloxy)-3-(N-methyl-N-(4-pyridylethyl)amino)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 0430819 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 0430819 involves several steps, each requiring specific reaction conditions to ensure the desired product is obtained. The primary synthetic route includes:
Initial Reactant Preparation: The starting materials are carefully selected and purified to remove any impurities that could affect the reaction.
Reaction Setup: The reactants are combined in a reaction vessel, typically under an inert atmosphere to prevent unwanted side reactions.
Reaction Conditions: The reaction is carried out at a controlled temperature and pressure, often with the addition of a catalyst to increase the reaction rate.
Product Isolation: The product is isolated from the reaction mixture using techniques such as filtration, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of BRN 0430819 is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are carried out in large reactors designed to handle significant volumes of reactants and products.
Continuous Processing: To increase efficiency, continuous processing methods are used, where reactants are continuously fed into the reactor, and products are continuously removed.
Quality Control: Throughout the production process, quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
BRN 0430819 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
BRN 0430819 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which BRN 0430819 exerts its effects involves several molecular targets and pathways. The compound interacts with specific enzymes or receptors, altering their activity and leading to the desired biological or chemical outcome. For example, in medicinal applications, it may inhibit a particular enzyme involved in disease progression, thereby providing therapeutic benefits.
Properties
CAS No. |
95555-43-4 |
|---|---|
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-4-yloxy)-3-[methyl(2-pyridin-4-ylethyl)amino]propan-2-ol |
InChI |
InChI=1S/C20H26N2O2/c1-22(13-10-16-8-11-21-12-9-16)14-18(23)15-24-20-7-3-5-17-4-2-6-19(17)20/h3,5,7-9,11-12,18,23H,2,4,6,10,13-15H2,1H3 |
InChI Key |
QOODKUCVWUXJAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=NC=C1)CC(COC2=CC=CC3=C2CCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







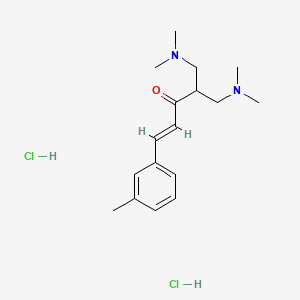

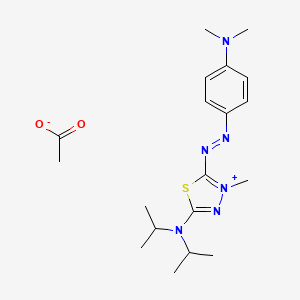
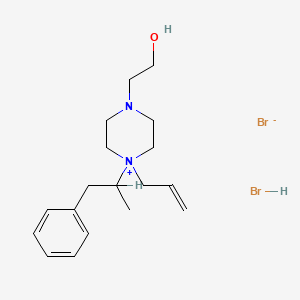
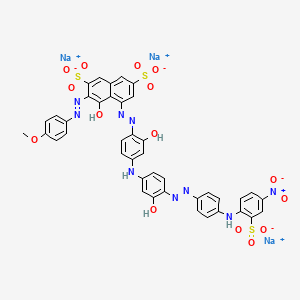
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12750926.png)
![N(sup delta)-Acetyl-delta-aminophalloin [German]](/img/structure/B12750948.png)

